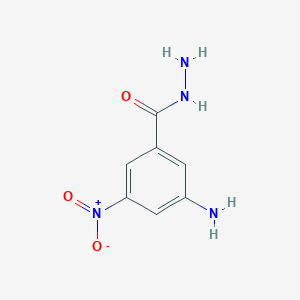

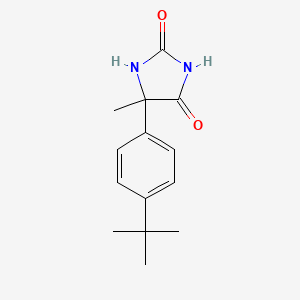

3-氨基-5-硝基苯甲酰肼

描述

Synthesis Analysis

The synthesis of compounds related to 3-Amino-5-nitrobenzohydrazide involves various organic chemistry techniques. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward method that can be performed in an introductory organic chemistry course . Similarly, the synthesis of nitro and amino derivatives of certain dibenzo[c,h][1,6]naphthyridin-6-ones involves the substitution of methoxyl groups with nitro substituents, which is hypothesized to retain biological activity . These methods could potentially be adapted for the synthesis of 3-Amino-5-nitrobenzohydrazide.

Molecular Structure Analysis

The molecular structure of compounds with amino and nitro groups is often characterized by techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 5-amino-2-nitrobenzoic acid was determined using X-ray diffraction, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the chemical behavior and reactivity of such compounds. The molecular structure of 3-Amino-5-nitrobenzohydrazide would likely exhibit similar characteristics, such as hydrogen bonding and a polarized electronic structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with amino and nitro groups can be complex due to the presence of multiple reactive sites. For instance, the conversion of 5-amino-1-(2-nitroaryl)-1,2,3-triazolines into 1-alkyl-2-aminobenzimidazoles involves a thermal rearrangement followed by nitrogen elimination and reduction of the nitro group . The reactivity of 3-Amino-5-nitrobenzohydrazide would be influenced by the presence of both the amino and nitro groups, which can participate in various chemical reactions, including hydrogen bonding and electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-5-nitrobenzohydrazide are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of the compounds . The nitro group is a strong electron-withdrawing group, which can impact the acidity of adjacent functional groups and the overall stability of the molecule. The amino group, on the other hand, can act as a hydrogen bond donor, affecting the compound's solubility and reactivity . These properties are essential for the practical application of such compounds in various fields.

科学研究应用

腐蚀抑制

Al-Baghdadi等人(2018年)的研究探讨了与3-氨基-5-硝基苯甲酰肼相关的化合物,特别是3-硝基-5-(2-氨基-1,3,4-噻二唑基)硝基苯(NATN)在盐酸介质中对低碳钢的腐蚀抑制效果。该化合物表现出很高的腐蚀抑制率,突显了其作为酸性环境中腐蚀抑制剂的潜力(Al-Baghdadi et al., 2018)。

稳定同位素标记衍生物的合成

Delatour等人(2003年)开发了一种制备硝基呋喃代谢物的碳-13标记衍生物的方法,包括3-氨基-5-硝基苯甲酰肼衍生物。这种方法对于在食品中定量检测微量硝基呋喃残留物至关重要,利用了液相色谱-串联质谱等技术(Delatour et al., 2003)。

手性Pincer配合物的合成

Yang等人(2011年)描述了手性3-(2′-咪唑啉基)苯胺的合成过程,涉及将3-硝基苯甲酸中的羧基和硝基转化为手性咪唑啉和胺。这种合成对于创建具有芳基氨基膦-咪唑啉配体的手性PCN钳形Pd(II)和Ni(II)配合物在不对称催化中的应用至关重要(Yang et al., 2011)。

降解研究

Gibson和Green(1965年)研究了3-氨基-1,2,3-苯并三唑-4-酮的碱性和酸性降解,这是一种与3-氨基-5-硝基苯甲酰肼在结构上相关的化合物。了解这类化合物的降解途径对于它们的安全处理和环境影响评估至关重要(Gibson & Green, 1965)。

DNA加合物的形成

Herreno-saenz等人(1993年)研究了与3-硝基苯并[a]芘形成DNA加合物的过程,涉及N-羟基-3-氨基衍生物与DNA的反应。这项研究对于了解硝基化合物的致突变和致癌潜力具有重要意义(Herreno-saenz et al., 1993)。

工业合成应用

Qun(2010年)讨论了3-氨基苯甲酸的工业应用,包括其在偶氮染料和制药中的用途。该研究突出了各种生产方法及其效率,阐明了类似3-氨基-5-硝基苯甲酰肼等相关化合物的工业重要性(Qun, 2010)。

安全和危害

The safety data sheet for 3-Amino-5-nitrobenzohydrazide suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and dust formation should be avoided .

Relevant Papers There are several papers related to 3-Amino-5-nitrobenzohydrazide. One discusses the synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide . Another paper discusses the design, synthesis, biological evaluation, and molecular docking studies of 4-Nitrobenzohydrazide derivatives as potential anticancer agents .

属性

IUPAC Name |

3-amino-5-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGOATGNVSQRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395791 | |

| Record name | 3-Amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-nitrobenzohydrazide | |

CAS RN |

205652-98-8 | |

| Record name | 3-Amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)